molecular formula C17H14N6O3S2 B276844 N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

Cat. No. B276844
M. Wt: 414.5 g/mol
InChI Key: UIITUMAGQITWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, commonly known as ATB-346, is a novel drug compound that has recently gained attention in the scientific community. It is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief and reduce inflammation without the side effects commonly associated with traditional NSAIDs.

Mechanism of Action

ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Unlike traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, ATB-346 selectively targets COX-2, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 reduces inflammation and pain without causing gastrointestinal toxicity.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects in pre-clinical models. It has been shown to reduce inflammation and pain, as well as improve joint function in models of arthritis. Additionally, ATB-346 has been shown to reduce inflammation and promote healing in models of inflammatory bowel disease. It has also been shown to reduce neuropathic pain in models of nerve injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of ATB-346 for lab experiments is its low toxicity profile, which allows for long-term studies without causing harm to the animals. Additionally, its selective inhibition of COX-2 allows for targeted reduction of inflammation and pain without affecting other physiological processes. However, one limitation of ATB-346 is its relatively high cost compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, which may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of ATB-346. One area of interest is the potential use of ATB-346 in the treatment of chronic pain conditions, such as osteoarthritis and neuropathic pain. Additionally, further studies are needed to investigate the safety and efficacy of ATB-346 in humans. Finally, the development of new formulations of ATB-346, such as topical creams and gels, may provide alternative methods of delivery for pain relief and inflammation reduction.

Synthesis Methods

ATB-346 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of 2-amino-5-chlorobenzonitrile, 4-aminobenzenesulfonamide, and 3-(2-bromoacetyl)-5H-[1,2,4]triazino[5,6-b]indole to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

ATB-346 has been extensively studied for its potential therapeutic benefits in various inflammatory conditions. It has been shown to have anti-inflammatory and analgesic effects in pre-clinical models of arthritis, inflammatory bowel disease, and neuropathic pain. Additionally, ATB-346 has been shown to have a lower risk of gastrointestinal toxicity compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, making it a promising alternative for long-term pain management.

properties

Molecular Formula

C17H14N6O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H14N6O3S2/c18-28(25,26)11-7-5-10(6-8-11)19-14(24)9-27-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H2,18,25,26)(H,20,21,23)

InChI Key

UIITUMAGQITWEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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